molecular formula C13H20N2 B1526830 1-Benzyl-6-methyl-1,4-diazepane CAS No. 883518-60-3

1-Benzyl-6-methyl-1,4-diazepane

Cat. No.: B1526830
CAS No.: 883518-60-3
M. Wt: 204.31 g/mol
InChI Key: DELQSIXFTFPJOQ-UHFFFAOYSA-N
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Description

1-Benzyl-6-methyl-1,4-diazepane (CAS 883518-60-3) is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research. This compound features a seven-membered 1,4-diazepane ring substituted with a benzyl group and a methyl group, providing a versatile core for further structural elaboration. Its research value is demonstrated in multiple areas. Structurally similar 6-benzyl-substituted 1,4-diazepane derivatives have been identified as potent inhibitors of human chymase, a serine protease implicated in the pathogenesis of inflammatory conditions such as atopic dermatitis . These inhibitors work through a well-defined mechanism, often forming hydrogen bonds with enzyme active sites and occupying specific hydrophobic pockets, which can be studied using structure-based drug design . Furthermore, the 1-benzyl-1,4-diazepane pharmacophore has shown independent activity as an Efflux Pump Inhibitor (EPI) in microbiology. Studies on Escherichia coli indicate that this compound can potentiate the activity of antibiotics like levofloxacin against multidrug-resistant strains . Its mechanism of action is distinct from other major EPIs, involving a mixed mode of action that includes increasing membrane permeability, inhibiting efflux pump function, and reducing the transcription of pump genes such as acrAB . Researchers utilize this compound as a key intermediate in synthetic chemistry for developing novel therapeutic candidates . This product is intended for research purposes only and is not approved for use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-6-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-9-14-7-8-15(10-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELQSIXFTFPJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Benzyl 6 Methyl 1,4 Diazepane and Its Analogues

Strategies for the Construction of the 1,4-Diazepane Ring System

The construction of the seven-membered 1,4-diazepane ring can be achieved through various synthetic strategies, including intramolecular cyclization, alkylation, ring-expansion, and multicomponent reactions.

Intramolecular cyclization is a common and effective method for forming the 1,4-diazepane ring. This approach involves the formation of one of the nitrogen-carbon bonds within the seven-membered ring from a linear precursor.

Reductive Amination: This powerful technique involves the reaction of a precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl group). The initial formation of an imine or enamine is followed by in-situ reduction to form the cyclic amine. masterorganicchemistry.comyoutube.com For instance, a δ-amino ketone can undergo intramolecular reductive amination to yield a 1,4-diazepane. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com A general scheme for this process involves the condensation of a diamine with a dicarbonyl compound, followed by reduction. nih.govyoutube.com The reaction can often be performed in a one-pot procedure, which is advantageous for efficiency. youtube.com

Amidation: Intramolecular amidation involves the formation of an amide bond to close the ring, which can then be reduced to the corresponding diamine. For example, an amino acid derivative can be coupled with an amino alcohol, followed by cyclization and reduction to form the 1,4-diazepane ring. The EDC coupling of amino acids has been utilized as a key step in the formation of the seven-membered ring. researchgate.net Another approach involves the intramolecular C–N bond coupling of N-allyl-2-aminobenzylamines, which has been used to synthesize 1,4-benzodiazepine (B1214927) structures. mdpi.com

Table 1: Comparison of Intramolecular Cyclization Methods for 1,4-Diazepane Synthesis
MethodKey PrecursorTypical ReagentsAdvantagesDisadvantages
Reductive AminationDiamine and dicarbonyl compoundNaBH₃CN, NaBH(OAc)₃, H₂/PdHigh efficiency, often one-potRequires control of chemoselectivity
Amidation followed by ReductionAmino acid and amino alcohol derivativesEDC, LiAlH₄Good for building complex scaffoldsMulti-step process

Alkylation: The 1,4-diazepane ring can be constructed through the dialkylation of a primary amine with a dielectrophile or by the N-alkylation of a diamine with a dielectrophile. For example, the synthesis of 1,4-diazacycles from diols and diamines can be achieved via hydrogen-borrowing N-alkylation using a ruthenium catalyst. digitellinc.com This method is efficient and generates only water as a byproduct. digitellinc.com Solid-phase synthesis has also been employed for the regioselective alkylation at the N4 position of a 3-oxo-1,4-benzodiazepine template. nih.gov

Ring-Expansion: Ring-expansion reactions provide another route to 1,4-diazepanes. For instance, the ring expansion of 1,3-diazines has been shown to produce 1,4-diazines. figshare.comnih.gov Another example involves the photolysis of 4-azido-7-chloroquinoline in the presence of primary amines, which leads to ring expansion and the formation of benzodiazepines. electronicsandbooks.com

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like substituted diazepanes in a single step from three or more starting materials. mdpi.comnih.govresearchgate.net These reactions are atom-economical and allow for the rapid generation of diverse compound libraries. mdpi.com For example, Ugi and Ugi-type reactions can provide complex synthons that are readily converted to benzodiazepines through post-transformations. nih.gov Mannich-type reactions also offer a rapid and economical one-pot synthesis of benzodiazepines. nih.gov An efficient synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been developed using a heteropolyacid-catalyzed reaction of ketimine intermediates with aldehydes. nih.gov

Stereoselective Synthesis and Enantiomeric Control

The synthesis of specific stereoisomers of 1-benzyl-6-methyl-1,4-diazepane is crucial, as different enantiomers and diastereomers can exhibit distinct biological activities.

The asymmetric synthesis of chiral 1,4-diazepane scaffolds can be achieved using several strategies. One approach is to start from a chiral precursor, such as a proteinogenic amino acid like (S)-serine. nih.gov This allows for the synthesis of chiral non-racemic 1,4-diazepanes. nih.gov

Another powerful method is asymmetric reductive amination, which is a key reaction for preparing chiral amines. researchgate.net This can involve the use of chiral catalysts or reagents to induce enantioselectivity. For instance, enantiocomplementary imine reductases (IREDs) have been used for the synthesis of both (R)- and (S)-enantiomers of a chiral 1,4-diazepane with high enantioselectivity. researchgate.net Organocatalytic [4+2] cycloaddition reactions have also been developed to construct chiral spirocyclic scaffolds containing a hexahydropyridazine (B1330357) ring, which is related to the 1,4-diazepane structure. nih.gov

Table 2: Key Strategies for Asymmetric Synthesis of 1,4-Diazepanes
StrategyDescriptionExample
Chiral Pool SynthesisStarting from a readily available chiral molecule.Synthesis from (S)-serine. nih.gov
Asymmetric Reductive AminationUse of chiral catalysts or enzymes to control stereochemistry during ring closure.Enzymatic intramolecular asymmetric reductive amination using IREDs. researchgate.net
Organocatalytic CycloadditionUse of small organic molecules as catalysts to create chiral centers.[4+2] cycloaddition to form chiral spiro-oxindoles. nih.gov

When a 1,4-diazepane already contains a chiral center, such as the methyl group at the 6-position, subsequent reactions can be influenced to favor the formation of one diastereomer over another. For example, in the palladium-catalyzed carboamination to form saturated 1,4-benzodiazepines, substrates with an allylic methyl group were converted to cis-2,3-disubstituted products with high diastereomeric ratios (>20:1 dr). nih.gov The stereocontrol in such reactions can be influenced by the catalyst, reaction conditions, and the existing stereocenter in the substrate. Computational analysis of competing transition states can also aid in designing substrates that will cyclize with high diastereocontrol. nih.gov

Enzymatic Approaches to Chiral Diazepanes

The demand for enantiomerically pure chiral diazepanes has driven the exploration of enzymatic methods, which offer high stereoselectivity. Chemoenzymatic strategies, combining the selectivity of enzymes with chemical synthesis, have proven to be powerful for creating diverse and optically active molecular scaffolds. rochester.edu

One such approach involves the use of engineered enzymes. For instance, a variant of sperm whale myoglobin (B1173299) has been engineered to catalyze the highly diastereoselective and enantioselective construction of chiral cyclopropyl (B3062369) ketones. rochester.edu These ketones are versatile intermediates that can be chemically transformed into a variety of enantiopure cyclopropane-containing structures. rochester.edu The myoglobin biocatalyst demonstrates a broad substrate scope, effectively catalyzing reactions with various vinylarenes and α-aryl or α-alkyl diazoketone derivatives with high stereoselectivity. rochester.edu A notable aspect of this biocatalyst is its enantioselectivity towards chiral diazo reagents; it can resolve a racemic mixture by selectively reacting with one enantiomer. rochester.edu

Another enzymatic strategy focuses on the synthesis of chiral amino alcohols, which are valuable precursors for chiral diazepanes. youtube.com An enzymatic cascade reaction, starting from L-lysine, utilizes a dioxygenase for diastereoselective C-H oxidation, followed by a decarboxylase to cleave the carboxylic acid moiety. youtube.com This method provides a high-yielding, one-pot procedure to access chiral amino alcohols derived from natural amino acids. youtube.com

Lipases are also employed in the enantioselective synthesis of chiral building blocks. For example, lipase (B570770) PS is used for the enantioselective esterification of racemic 1-phenyl-2,3-epoxybutan-1-ol. rsc.org The resulting chiral epoxy alcohols can then be reduced to form chiral 1-phenylbutane-1,2- and 1,3-diols, which are precursors for more complex chiral molecules. rsc.org

These enzymatic and chemoenzymatic methods highlight the potential for producing structurally diverse and optically active diazepanes and their precursors, which are crucial for the development of new therapeutic agents. rochester.eduyoutube.com

Optimization and Scale-Up Considerations for Diazepane Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of diazepane derivatives necessitates careful optimization of reaction conditions and exploration of more efficient synthetic routes.

The optimization of reagent stoichiometry is also critical. In the continuous flow synthesis of diazepam, flow rates of reactants were carefully controlled and adjusted in small increments to determine the optimal ratios for maximizing product yield. frontiersin.org Temperature is another key parameter; increasing the reaction temperature from 40°C to 60°C significantly improved the crude yield of diazepam from 61% to 86% after a 10-minute residence time. frontiersin.org

For the synthesis of (R)-6-benzyloxycarbonylamino-1-methyl-4-(3-methylbenzyl)hexahydro-1,4-diazepine, a key intermediate for a potent serotonin-3 receptor antagonist, an efficient and practical method for large-scale synthesis has been developed. jst.go.jp This process involved the reaction of an N-protected mesylate with a large excess of methylamine, which proceeded smoothly to give the desired triamine in good yield. jst.go.jp This intermediate was then converted to the final product with over 99% enantiomeric excess using an intramolecular reductive cyclization method. jst.go.jp

The development of a robust and scalable continuous manufacturing process is seen as a way to strengthen the supply chain for active pharmaceutical ingredients (APIs) like diazepam, enabling greater responsiveness to market demands and ensuring higher product quality compared to traditional batch processes. frontiersin.org

The discovery and application of novel reagents and catalysts are central to advancing the synthesis of diazepanes. Researchers are continuously exploring new catalytic systems to improve reaction efficiency, selectivity, and substrate scope.

One area of active research is the use of heteropolyacids (HPAs) as catalysts. An efficient procedure for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been developed using Keggin-type HPAs. nih.gov These catalysts facilitate the reaction of ketimine intermediates with aldehydes, resulting in high yields and short reaction times for a range of derivatives. nih.gov The catalytic activity was found to be dependent on the composition of the HPA, with H₅PMo₁₀V₂O₄₀ showing the best performance in terms of yield and reaction time. nih.gov The study suggests that both the acidic and redox properties of the heteropolyacids play a role in the synthesis. nih.gov

Table 1: Effect of Various Heteropolyacid Catalysts on Diazepine (B8756704) Synthesis nih.gov

Catalyst Yield (%) Reaction Time (h)
H₃PW₁₂O₄₀ 75 5
H₃PMo₁₂O₄₀ 82 4
H₄PMo₁₁VO₄₀ 88 3
H₆PMo₉V₃O₄₀ 92 2.5
H₅PMo₁₀V₂O₄₀ 95 2

Reaction conditions: Equimolar reactants in refluxing ethanol.

Ruthenium-based catalysts have also shown promise. A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been uniquely employed for the synthesis of 1,4-diazacycles, including diazepanes, through a diol-diamine coupling reaction. acs.org This method, which proceeds via hydrogen borrowing, can tolerate various amines and alcohols and has been successfully applied to the synthesis of the drugs cyclizine (B1669395) and homochlorcyclizine (B1174605) in high yields. acs.org

Rhodium(III)-catalyzed reactions represent another innovative approach. A Rh(III)-catalyzed C-H activation/[5 + 2] cyclization strategy has been developed for the efficient one-step synthesis of benzo[f]pyrazolo[1,5-a] nih.govrsc.orgdiazepines from 5-amino-1-arylpyrazoles and iodonium (B1229267) ylides. acs.orgacs.org The [Cp*RhCl₂]₂/AgTFA catalytic system proved to be the most effective. acs.org By adjusting the catalyst and additive ratio, this method was extended to a three-component reaction incorporating alcohols, further diversifying the accessible structures. acs.orgacs.org

Table 2: Optimization of Reaction Conditions for Rh(III)-Catalyzed BPD Synthesis acs.org

Entry Catalyst (mol %) Additive (mol %) Acid (equiv) Substrate 2 (equiv) Time (h) Yield (%)
1 [CpRhCl₂]₂ (2.5) - HOAc (1.0) 1.2 6 78
3 [CpRhCl₂]₂ (2.5) AgTFA (20) HOAc (1.0) 1.2 6 92
7 [CpRhCl₂]₂ (2.5) AgTFA (20) - 1.2 6 65
8 [CpRhCl₂]₂ (2.5) AgTFA (20) PivOH (1.0) 1.2 6 85
16 [CpRhCl₂]₂ (2.5) AgTFA (20) HOAc (1.0) 1.2 6 92
24 [CpRhCl₂]₂ (2.5) AgTFA (20) HOAc (1.0) 1.0 6 81
25 [CpRhCl₂]₂ (2.5) AgTFA (20) HOAc (1.0) 1.5 6 88
26 [CpRhCl₂]₂ (2.5) AgTFA (20) HOAc (1.0) 1.2 5 86
27 [Cp*RhCl₂]₂ (2.5) AgTFA (20) HOAc (1.0) 1.2 7 91

Reaction conditions: DCE as solvent, 90 °C.

Furthermore, copper-catalyzed intramolecular cross-coupling reactions have been utilized for the synthesis of functionalized 1,4-benzodiazepine derivatives. nih.gov The CuI/N,N-dimethylglycine-catalyzed reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides proceeds under mild conditions to form azetidine-fused 1,4-benzodiazepines. nih.gov These intermediates can then undergo ring-opening reactions to produce a variety of 3-functionalized 1,4-benzodiazepine derivatives in good to excellent yields. nih.gov

The Schmidt rearrangement, mediated by NaN₃/H₂SO₄, offers a pathway to novel tetrahydro-5H-benzo[e] nih.govacs.orgdiazepin-5-ones from their corresponding tetrahydro-4-quinolones. nih.gov Several of these compounds, particularly those containing a quinoline (B57606) pharmacophore, have shown significant anticancer activity. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1,4-Diazepane
1,4-Benzodiazepine
1,5-Benzodiazepine
(R)-6-Benzyloxycarbonylamino-1-methyl-4-(3-methylbenzyl)hexahydro-1,4-diazepane
1,3-Diazepinone
5-Chloro-2-(methylamino)benzophenone
Benzo[f]pyrazolo[1,5-a] nih.govrsc.orgdiazepines
Cyclizine
Diazepam
Homochlorcyclizine
Tetrahydro-5H-benzo[e] nih.govacs.orgdiazepin-5-ones
1-(2-Bromobenzyl)azetidine-2-carboxamides
Azetidine-fused 1,4-benzodiazepines
Tetrahydro-4-quinolones
1-Phenyl-2,3-epoxybutan-1-ol
1-Phenylbutane-1,2-diol
1-Phenylbutane-1,3-diol
L-Lysine
Chiral cyclopropyl ketones
Chiral amino alcohols
5-Amino-1-arylpyrazoles

Structural Elucidation and Conformational Analysis of 1 Benzyl 6 Methyl 1,4 Diazepane

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of chemical compounds. For a molecule like 1-Benzyl-6-methyl-1,4-diazepane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra would provide crucial information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the protons of the diazepane ring, and the methyl group protons. The chemical shifts, signal multiplicities (splitting patterns), and integration values would confirm the connectivity of the atoms. For instance, the benzylic CH₂ protons would likely appear as a singlet, while the diazepane ring protons would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

¹³C NMR: The carbon NMR spectrum would show the number of unique carbon atoms in the molecule. Distinct signals would be expected for the carbons of the phenyl ring, the benzylic carbon, the various carbons of the diazepane ring, and the methyl carbon.

Dynamic Analysis: Temperature-dependent NMR studies could reveal information about the conformational dynamics of the seven-membered diazepane ring, which can exist in various chair and boat-like conformations.

However, a comprehensive search of scientific databases did not yield any published NMR spectral data specifically for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Typically observed just below 3000 cm⁻¹.

C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

C-N stretching: Typically found in the 1250-1020 cm⁻¹ region.

While an IR spectrum for the parent compound, 6-methyl-1,4-diazepane, is available, no specific experimental IR data for the N-benzylated derivative could be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Molecular Ion Peak: For this compound (C₁₃H₂₀N₂), the exact mass would be calculated and observed as a molecular ion peak (e.g., [M+H]⁺) in high-resolution mass spectrometry (HRMS).

Fragmentation Pattern: The molecule would be expected to fragment in predictable ways. A common fragmentation would be the loss of the benzyl group (C₇H₇), leading to a prominent peak corresponding to the tropylium (B1234903) cation at m/z 91. Other fragments would arise from the cleavage of the diazepane ring.

Specific mass spectrometry data for this compound are not available in the reviewed literature.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and stereochemistry. This technique requires a single crystal of the compound.

Determination of Molecular Geometry and Bond Parameters

If a crystal structure were available, it would provide precise measurements for all bond lengths and angles within the this compound molecule.

ParameterExpected Value Range
C-C (aliphatic)1.50 - 1.54 Å
C-N (aliphatic)1.45 - 1.49 Å
C-C (aromatic)1.37 - 1.40 Å
C-H0.96 - 1.10 Å
C-N-C angle108° - 112°
C-C-C angle109° - 115°
This table represents typical bond parameters for similar organic molecules and is for illustrative purposes only, as no experimental data exists for the target compound.

Elucidation of Absolute and Relative Stereochemistry

The carbon atom at the 6-position, bearing the methyl group, is a stereocenter. Therefore, this compound can exist as a pair of enantiomers, (R)-1-Benzyl-6-methyl-1,4-diazepane and (S)-1-Benzyl-6-methyl-1,4-diazepane. X-ray crystallography of a single enantiomer or a derivative with a known stereocenter would unambiguously determine the absolute stereochemistry. For a racemic mixture, it would determine the relative stereochemistry of all atoms in the crystal lattice.

Despite the importance of this technique, no published X-ray crystal structures for this compound were found.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound would be dictated by a combination of intermolecular forces that govern its crystal packing. In the absence of strong hydrogen bond donors like an N-H group at the 4-position, the packing is likely dominated by weaker interactions.

Key potential interactions include:

C-H···π Interactions: The aromatic benzyl group provides a π-system that can interact with C-H bonds from neighboring molecules. This type of interaction is common in the crystal structures of benzyl-substituted aza-heterocycles and contributes to the stability of the crystal lattice. researchgate.net

Hydrogen Bonds: While the tertiary amines cannot act as hydrogen bond donors, the nitrogen atoms can act as acceptors. Weak C-H···N hydrogen bonds may form, further stabilizing the crystal packing. researchgate.net In related N,N'-disubstituted piperazines, such weak interactions have been observed to be crucial in the formation of the crystal lattice. researchgate.net

Conformational Preferences and Dynamics of the Seven-Membered Ring

The seven-membered 1,4-diazepane ring is inherently flexible and can adopt several low-energy conformations. The most common conformations for this ring system are the chair and twist-boat forms. nih.govnih.govlookchem.com The presence of substituents plays a decisive role in favoring one conformation over others.

Table 1: General Conformational Features of the 1,4-Diazepane Ring
ConformationKey Structural FeatureRelative StabilityReference
ChairAnalogous to cyclohexane (B81311) chair, but more flexible.Often a low-energy conformation, but can be destabilized by steric interactions. nih.gov
Twist-BoatA twisted, non-planar conformation.Can be the global minimum, especially in substituted derivatives, due to avoidance of eclipsing interactions. nih.govlookchem.com

Experimental Conformational Studies (e.g., Dynamic NMR)

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the conformational dynamics of flexible rings like 1,4-diazepane. nih.gov By analyzing NMR spectra at different temperatures, it is possible to observe the effects of conformational exchange processes that are fast on the NMR timescale at room temperature.

At low temperatures, the interconversion between different ring conformations slows down, which can lead to the decoalescence of signals in the NMR spectrum. From this data, key kinetic parameters can be determined:

Coalescence Temperature (Tc): The temperature at which two exchanging signals merge into a single broad peak.

Rate Constant (k): The rate of the conformational exchange at a given temperature.

Energy Barrier (ΔG‡): The Gibbs free energy of activation for the ring inversion process, which can be calculated from Tc and the frequency separation of the signals.

Studies on related 1,4-benzodiazepin-2-ones have successfully used dynamic and 2D-EXSY NMR to characterize these inversion barriers. nih.gov

Influence of Substituents (Benzyl, Methyl) on Ring Conformation

The substituents on the 1,4-diazepane ring have a profound impact on its conformational equilibrium. nih.gov

The unique geometry of the seven-membered diazepine (B8756704) ring allows it to serve as a framework for adding functional groups that can interact selectively within a binding site, highlighting the importance of substituent effects on conformation. nih.gov

Investigation of Ring Inversion Barriers and Fluxional Behavior

The 1,4-diazepane ring exhibits fluxional behavior, primarily through a process of ring inversion. This process involves the interconversion between two mirror-image conformations (in the case of an achiral ring) or between diastereomeric conformations (in a chiral ring like this compound). Even in the absence of a traditional chiral center, the non-planar diazepine ring itself is chiral. researchgate.net

The energy barrier for this ring inversion is a critical parameter. For related 1,4-benzodiazepines like diazepam, the ring inversion barrier has been calculated to be around 17.6 kcal/mol. researchgate.netnih.gov This barrier is high enough to potentially allow for the separation of conformational enantiomers at low temperatures. researchgate.net

The barrier to ring inversion is influenced by several factors:

Ring Strain: The inherent strain in the seven-membered ring.

Steric Interactions: The size and position of substituents. Bulky groups can raise the energy of the transition state, thereby increasing the inversion barrier. nih.gov

Electronic Effects: The electronic nature of substituents can also play a role.

The fluxional behavior of this compound would be observable via DNMR, with the calculated energy barrier providing insight into the flexibility and conformational stability of the molecule.

Table 2: Typical Ring Inversion Barriers for Related Diazepine Systems
Compound ClassTypical Energy Barrier (ΔG)MethodReference
Diazepam (a 1,4-benzodiazepine)~17.6 kcal/molAb initio calculation researchgate.netnih.gov
N(1)-desmethyldiazepam~10.9 kcal/molAb initio calculation nih.gov
1,4-Benzodiazepin-2-onesVaries with N1 substituentDynamic NMR & DFT calculations nih.gov

Derivatization Strategies and Applications As Chemical Scaffolds

Rational Design and Synthesis of Functionalized 1-Benzyl-6-methyl-1,4-Diazepane Derivatives

The rational design of functionalized this compound derivatives involves strategic modifications to the core structure to optimize interactions with biological targets. Synthetic efforts are focused on developing efficient routes to introduce a variety of substituents at specific positions on the diazepine (B8756704) ring, enabling a systematic exploration of the chemical space around the scaffold.

The two nitrogen atoms of the 1,4-diazepane ring are primary sites for derivatization, commonly through N-alkylation or N-acylation reactions. These modifications significantly influence the compound's steric and electronic properties, which in turn affects its pharmacological profile.

The N1 position is often substituted with a benzyl (B1604629) group, a modification that has been shown to be crucial for affinity towards certain biological targets. For instance, in a series of 1,4-diazepane-based ligands for the sigma-1 (σ1) receptor, a substituted or unsubstituted benzyl moiety at the N1 position was found to be a key determinant for high affinity. researchgate.net Further diversification can be achieved by employing various N-alkylating reagents. figshare.com For example, N-methylation, which can be accomplished using reagents like methyl triflate, is a common strategy to modify the N4 position. nih.gov

The choice of substituent at the N4 position is also critical. Studies have shown that a cyclohexylmethyl or a simple butyl group at the N4 position, in combination with the N1-benzyl group, are the preferred substituents for achieving the highest σ1 affinity. researchgate.net This highlights the importance of a systematic approach to derivatization at both nitrogen atoms to fine-tune the molecule's interaction with its target.

Table 1: Impact of N-Substituents on σ1 Receptor Affinity of 1,4-Diazepane Derivatives

N1-SubstituentN4-SubstituentRelative σ1 Affinity
BenzylCyclohexylmethylHigh
BenzylButylHigh
HydrogenVariousLower
MethylVariousVariable

This table is a generalized representation based on findings that specific combinations of substituents at N1 and N4 are crucial for high affinity. researchgate.net

Modification of the carbon backbone of the 1,4-diazepane ring allows for the introduction of additional diversity and the optimization of stereochemical features. The methyl group at the C6 position of the parent compound is a key feature that can influence the ring's conformation and its interaction with biological targets. Research on related 1,4-diazepane analogs has demonstrated that a methyl group at this position (sometimes numbered as C2 or C7 depending on the specific ring system) contributes to high σ1 affinity. researchgate.net

Synthetic strategies to introduce substituents at various carbon positions often involve the cyclization of appropriately substituted linear precursors. For example, palladium-catalyzed cyclization reactions can be used to construct the diazepine ring while incorporating substituents, such as a benzylidene group, at a carbon atom within the seven-membered ring. mdpi.com Another approach involves the reaction of ketimine intermediates with a variety of aldehydes, allowing for the introduction of diverse aryl or alkyl groups onto the carbon framework of the resulting 1,4-diazepine. nih.gov

To systematically explore the therapeutic potential of the 1,4-diazepane scaffold, combinatorial chemistry is employed to generate large libraries of related compounds. fortunepublish.com These libraries, featuring diverse substituents at the nitrogen and carbon positions, are then screened against biological targets to establish Structure-Activity Relationships (SAR). nih.gov SAR studies are crucial for identifying the specific structural features responsible for a compound's biological activity and for guiding the design of more potent and selective derivatives. figshare.com

A notable example in a related class of compounds involved the construction of a 192-member library of 1,4-benzodiazepine (B1214927) derivatives using three key building blocks: 2-aminobenzophenones, amino acids, and alkylating agents. nih.gov This library, containing a wide array of functionalities such as amides, carboxylic acids, and amines, was evaluated for binding to the cholecystokinin A receptor, providing detailed SAR data that was subsequently confirmed through independent synthesis. nih.gov The development of one-pot multicomponent reactions (MCRs) has further accelerated the synthesis of diverse 1,4-benzodiazepine scaffolds for library creation. nih.govnih.gov These approaches allow for the rapid assembly of complex molecules from simple starting materials in a single step, making them highly efficient for generating the chemical diversity needed for comprehensive SAR studies.

1,4-Diazepane as a Versatile Building Block in Complex Molecule Synthesis

The 1,4-diazepane moiety serves not only as a core scaffold for derivatization but also as a versatile building block for the construction of more complex, multi-ring systems. Its ability to be incorporated into larger molecular architectures makes it a valuable synthon in organic chemistry.

The 1,4-diazepane ring can be fused with other heterocyclic systems to create novel chemical entities with unique three-dimensional shapes and pharmacological properties. The fusion of a diazepine ring with other heterocycles is a significant strategy in drug design, as many clinically used compounds feature such condensed systems. nih.gov

Numerous synthetic strategies have been developed to access these fused architectures. A general approach involves the regioselective N-alkylation of a precursor heterocycle (like pyrazole, indole, or benzimidazole) with a reagent that introduces a reactive side chain, followed by an intramolecular cyclization to form the diazepine ring. nih.govresearchgate.net This method has been successfully used to synthesize a variety of fused systems, including:

Pyrazolo[1,5-a] nih.govresearchgate.netdiazepin-4-ones : These compounds are of interest, with some analogs acting as inhibitors of the respiratory syncytial virus (RSV) polymerase complex. nih.govktu.edu

Tetrahydro nih.govresearchgate.netdiazepino[1,2-a]indol-1-ones : Fused indole-diazepine systems have been investigated as potential therapeutic agents. nih.govresearchgate.net

Chromeno-thieno-diazepines : The fusion of coumarin and thiophene rings to a 1,4-diazepine core creates complex polyheterocyclic systems.

Azetidino-benzodiazepines : The intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides yields azetidine-fused 1,4-diazepine derivatives, which can serve as precursors to other functionalized benzodiazepines. nih.govmdpi.com

Benzo[b]pyrano[2,3-e] nih.govresearchgate.netdiazepines : These fused systems have been synthesized and evaluated for their cytotoxic activity against human tumor cell lines. mdpi.com

Table 2: Examples of Fused Heterocyclic Systems Incorporating a 1,4-Diazepane Ring

Fused Heterocycle(s)Resulting System Name (Example)Synthetic Strategy Highlight
PyrazolePyrazolo[1,5-a] nih.govresearchgate.netdiazepin-4-oneN-alkylation with oxirane, then cyclization nih.govresearchgate.net
IndoleTetrahydro nih.govresearchgate.netdiazepino[1,2-a]indol-1-oneN-alkylation with oxirane, then cyclization nih.govresearchgate.net
Coumarin, ThiopheneChromeno[3,4-b]thieno[2,3-e] nih.govresearchgate.netdiazepineMultistep synthesis and cyclocondensation
AzetidineAzeto[1,2-a]benzo[e] nih.govresearchgate.netdiazepin-10-oneIntramolecular Cu-catalyzed C-N coupling nih.govmdpi.com
BenzopyranBenzo[b]pyrano[2,3-e] nih.govresearchgate.netdiazepineCyclocondensation of substituted precursors mdpi.com

Beyond fused systems, the 1,4-diazepane scaffold can be incorporated into larger macrocyclic and complex polycyclic structures. Caged, or bridged, polycyclic scaffolds are of significant interest in medicinal chemistry as they provide rigid, three-dimensional structures that can offer improved pharmacokinetic properties and novel interactions with biological targets. rsc.orguq.edu.au

The integration of a 1,4-diazepane unit into a macrocycle has been demonstrated in the synthesis of macrocyclic Schiff base ligands. researchgate.net While specific examples of incorporating this compound into such architectures are not widespread, established macrocyclization techniques such as ring-closing metathesis (RCM), click chemistry, or lactamization could be applied to precursors containing the diazepine moiety.

The construction of polycyclic systems can be envisioned through multiple ring fusion events or by using the diazepine as a bridging unit between other cyclic structures. The development of synthetic routes to these complex molecules is driven by the need to escape the "flatland" of traditional aromatic drugs and to explore the full three-dimensional chemical space available for drug discovery. rsc.org The inherent non-planar, flexible nature of the 1,4-diazepane ring makes it an attractive component for building these sophisticated molecular architectures.

Utilization in Organometallic Chemistry and Catalysis

The 1,4-diazepane framework, including derivatives like this compound, serves as a versatile scaffold in the field of organometallic chemistry and catalysis. The inherent structural features of the seven-membered diazepane ring, such as its conformational flexibility and the presence of two nitrogen atoms, allow for the design of a diverse array of ligands capable of coordinating with a variety of metal centers. These metal complexes have shown significant promise as catalysts in a range of important organic transformations.

Design of 1,4-Diazepane-Based Ligands for Metal Complexes

The 6-amino-1,4-diazepane moiety is a particularly effective structural motif for creating neutral, tridentate ancillary ligands. acs.org These ligands are adept at stabilizing rare-earth metal complexes, which are known for their catalytic activity in transformations like olefin polymerization and hydroamination. acs.orgidu.ac.id By modifying the substituents on the nitrogen atoms and the carbon backbone of the diazepane ring, ligands with tailored steric and electronic properties can be synthesized.

For example, a neutral tridentate ligand, 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane (L), has been successfully synthesized and used to create both neutral and cationic alkyl and benzyl complexes with rare-earth metals such as Scandium (Sc), Yttrium (Y), and Lanthanum (La). acs.org The synthesis of these complexes involves reacting the diazepane-based ligand with organometallic precursors like M(CH₂SiMe₃)₃(THF)₂ or M(CH₂Ph)₃(THF)₃. acs.org The resulting complexes, such as (L)M(CH₂SiMe₃)₃ and (L)M(CH₂Ph)₃, demonstrate the capacity of the diazepane ligand to support and stabilize highly reactive organometallic species. acs.orgescholarship.org

The versatility of the 1,4-diazepane scaffold extends to its use in forming complexes with other transition metals as well. Diazepane-based ligands, such as 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane, have been used to synthesize nickel(II) complexes. researchgate.net The synthetic strategy often involves reacting a commercially available starting material, like 1-benzyl-1,4-diazepane (B1296151), with appropriate aroyl chlorides to introduce desired functional groups. nih.gov This adaptability allows for the creation of a wide range of metal complexes with potential applications in various catalytic processes. The 6-amino-6-methyl-1,4-diazepine framework has also been shown to be a readily available moiety for supporting cationic group 3 metal alkyl catalysts. rsc.org

Table 1: Examples of 1,4-Diazepane-Based Ligands and Their Metal Complexes

Ligand NameMetal CenterComplex TypeReference
1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepaneSc, YNeutral Trialkyl acs.org
1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepaneSc, LaNeutral Tribenzyl acs.org
6-dimethylamino-1,4,6-trimethyl-1,4-diazepineSc, YNeutral and Cationic Alkyl rug.nl
1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepaneNi(II)Coordination Complex researchgate.net

Catalytic Applications in Organic Transformations (e.g., Hydroamination/Cyclization)

Metal complexes featuring 1,4-diazepane-based ligands have emerged as effective catalysts for key organic transformations, most notably hydroamination and cyclization reactions. nih.gov Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines, which are crucial intermediates in the chemical and pharmaceutical industries. nih.govnih.govacs.org

Rare-earth metal complexes stabilized by 1,4-diazepane ligands have demonstrated significant catalytic activity in the hydroamination/cyclization of aminoalkenes. acs.org For instance, the neutral and cationic complexes of scandium, yttrium, and lanthanum with the 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane ligand have been evaluated as catalysts for the cyclization of substrates like 2,2-diphenylpent-4-en-1-amine and N-methylpent-4-en-1-amine. acs.org

The performance of these catalysts can be influenced by several factors, including the nature of the metal, the ancillary ligands, and whether the complex is neutral or cationic. acs.org In the hydroamination/cyclization of 2,2-diphenylpent-4-en-1-amine, the cationic yttrium-based catalyst proved to be the most effective. acs.org For the substrate N-methylpent-4-en-1-amine, cationic lanthanum systems showed the highest catalytic activity. acs.org This highlights the tunability of the catalytic system by altering the metal center and ligand environment.

Beyond hydroamination, palladium-catalyzed cyclization reactions represent another important application. researchgate.net While much of the research has focused on the synthesis of related benzodiazepine (B76468) structures, the principles of palladium-catalyzed carboamination and intramolecular C-N bond coupling are relevant. researchgate.net These reactions often proceed through the formation of key intermediates which then undergo intramolecular nucleophilic attack to form the seven-membered ring. The efficiency and regioselectivity of these cyclization reactions can be controlled by the choice of catalyst and ligands. rsc.org

Table 2: Catalytic Performance in Hydroamination/Cyclization of Aminoalkenes

Catalyst SystemSubstrateTransformationKey FindingReference
Cationic Y-complex with 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane ligand2,2-diphenylpent-4-en-1-amineHydroamination/CyclizationMost effective catalyst for this substrate. acs.org
Cationic La-complex with 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane ligandN-methylpent-4-en-1-amineHydroamination/CyclizationShowed the highest catalytic activity. acs.org

Mechanistic Investigations of 1 Benzyl 6 Methyl 1,4 Diazepane in Pre Clinical and in Vitro Biological Contexts

Characterization of Efflux Pump Inhibition Mechanisms in Microorganisms

1-benzyl-6-methyl-1,4-diazepane has been identified as an efflux pump inhibitor (EPI) in Escherichia coli. unifi.itnih.gov Its mechanism of action appears to be multifaceted, distinguishing it from other well-characterized EPIs. unifi.itnih.gov

Research indicates that this compound, also referred to as 1-benzyl-1,4-diazepane (B1296151) (1-BD) in some studies, functions as an EPI in E. coli through a mixed mechanism. unifi.itnih.gov The compound has been shown to decrease the minimum inhibitory concentration (MIC) of antibiotics such as levofloxacin, suggesting it potentiates their activity. unifi.itnih.gov This effect is observed in E. coli strains that overexpress the AcrAB-TolC and AcrEF-TolC efflux pumps, which are members of the Resistance-Nodulation-Cell Division (RND) superfamily. unifi.it

The inhibitory action is linked to a reduction in the efflux of substrates like ethidium (B1194527) bromide. unifi.itnih.gov Studies have demonstrated that in the presence of this compound, the accumulation of ethidium bromide increases in E. coli cells overexpressing these efflux pumps. unifi.itnih.gov Conversely, this effect is not seen in strains where the acrAB genes have been deleted, confirming that the AcrAB-TolC pump is a primary target of the compound's inhibitory activity. unifi.itnih.gov

Furthermore, investigations into the specific mode of inhibition suggest it may not be a straightforward competitive or non-competitive binding to the pump protein. nih.gov While some EPIs bind directly to the efflux pump, others disrupt the energy source of the pump or interfere with its assembly. nih.gov

Beyond direct pump inhibition, this compound also affects the bacterial cell membrane and the expression of efflux pump genes. Studies have revealed that the compound increases the permeability of the bacterial membranes. unifi.itnih.gov However, it does not significantly alter the inner membrane polarity. unifi.itnih.gov This increase in membrane permeability could contribute to the enhanced intracellular concentration of antibiotics, working in concert with efflux pump inhibition. nih.gov

A key aspect of its mechanism is the downregulation of efflux pump gene expression. Research has shown that this compound decreases the transcription of the acrAB operon. unifi.itnih.gov The expression of AcrAB in E. coli is regulated by a complex network, including the global activator MarA. unifi.it By reducing the transcription of these genes, the compound leads to a lower density of AcrB pumps in the bacterial inner membrane. unifi.it

The mechanism of this compound distinguishes it from other well-known EPIs. For instance, NMP (1-(1-naphthylmethyl)-piperazine), a reference EPI, primarily acts by increasing the accumulation of antibiotics in bacteria that overexpress AcrAB and AcrEF efflux pumps. unifi.it Another compound, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is a broad-spectrum inhibitor that disrupts the proton motive force, which powers most efflux pumps. nih.gov In contrast, this compound exhibits a dual action of increasing membrane permeability and decreasing acrAB transcription, a combination not typically seen with major reference EPIs. unifi.itnih.gov

**Table 1: Comparison of Efflux Pump Inhibitor Mechanisms in *E. coli***

Inhibitor Primary Mechanism(s) Effect on Membrane Permeability Effect on Efflux Pump Gene Expression
This compound Mixed: Inhibition of pump activity, increased membrane permeability, and decreased gene expression. unifi.itnih.gov Increases permeability. unifi.itnih.gov Decreases acrAB transcription. unifi.itnih.gov
NMP (1-(1-naphthylmethyl)-piperazine) Increases accumulation of antibiotics. unifi.it Not reported as a primary mechanism. Not reported as a primary mechanism.
CCCP Disrupts proton motive force. nih.gov Can impair membrane integrity. nih.gov Does not directly target gene expression. nih.gov

Computational and Theoretical Studies in Support of 1 Benzyl 6 Methyl 1,4 Diazepane Research

Molecular Modeling and Ligand Docking Simulations

Molecular modeling and ligand docking are powerful computational tools that allow for the three-dimensional visualization of molecules and the prediction of their binding affinity and orientation at a target's active site.

Prediction of Ligand-Target Binding Modes and Interaction Specificity

Computational studies on diazepane-containing derivatives have been instrumental in understanding their interactions with biological targets such as sigma receptors (σR). For instance, in a study of novel 1,4-diazepane-based sigma ligands, molecular dynamics simulations were employed to confirm the strong interaction of a benzofurane derivative with the active site of the σ1 receptor. nih.gov These simulations provide a detailed picture of the binding mode, highlighting key intermolecular interactions that contribute to the ligand's affinity and specificity.

The conformation of the 1,4-diazepane ring itself has been a subject of computational analysis. X-ray crystallography and computational studies of related pyrazolo[3,4-b] nih.govnih.govdiazepines have revealed that the seven-membered diazepine (B8756704) ring typically adopts a boat conformation. nih.govresearchgate.net In these structures, substituents on the ring, such as benzyl (B1604629) and phenyl groups, are directed to opposite sides of the ring's plane. nih.govresearchgate.net This conformational information is crucial for accurately predicting how these molecules fit into a binding pocket.

While direct molecular docking studies on 1-benzyl-6-methyl-1,4-diazepane are not extensively reported in the available literature, the principles can be inferred from studies on similar molecules. For example, molecular docking and simulation analyses of other heterocyclic compounds have successfully identified key polar amino acids within the binding pockets of viral envelope proteins that are crucial for ligand binding. nih.gov This approach could be similarly applied to understand the interactions of this compound with its putative targets.

Virtual Screening and De Novo Design of Novel Diazepane Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, coupled with structure-based design, has been successfully applied to discover novel inhibitors for various targets. For instance, structure-based virtual screening has identified novel scaffolds for RIPK1 inhibitors, demonstrating the power of this method in hit identification. researchgate.net

In the context of diazepane research, these computational strategies can accelerate the discovery of new analogues with improved properties. By starting with the this compound scaffold, virtual libraries of related compounds can be generated and docked into a target of interest. This allows for the rapid evaluation of a vast number of potential derivatives, prioritizing those with the most promising predicted binding affinities for synthesis and experimental testing. Furthermore, de novo design algorithms can be used to generate entirely new molecular structures that are complementary to the target's binding site, potentially leading to the discovery of novel and potent diazepane-based compounds.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of molecules, which govern their reactivity and spectroscopic characteristics.

Analysis of Electronic Structure, Reactivity, and Acidity/Basicity

DFT calculations are widely used to analyze the electronic structure of molecules, including the distribution of electron density and the energies of molecular orbitals. researchgate.net These calculations can predict key properties such as a molecule's reactivity, stability, and its acidity or basicity. For example, studies on other heterocyclic systems have used DFT to determine HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are indicators of a molecule's ability to donate or accept electrons. researchgate.net A large HOMO-LUMO gap generally signifies high stability and low reactivity. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Quantum chemical calculations are also a valuable tool for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds.

For the parent hexahydro-1,4-diazepine, experimental and theoretical NMR data have been reported. mdpi.com The non-decoupled ¹³C NMR spectrum allowed for the determination of one-bond C-H coupling constants. mdpi.com The chemical shifts in both ¹³C and ¹⁵N NMR are influenced by the ring conformation and the electronic environment of the nuclei. mdpi.com

For this compound, DFT calculations could provide theoretical NMR and IR spectra. These predicted spectra, when compared with experimental data, can confirm the proposed structure and provide a detailed assignment of the observed signals. For instance, in related pyrazolo[3,4-b] nih.govnih.govdiazepines, the proton signals for the CH₂-CH fragment in the ¹H-NMR spectra were observed as a characteristic AMX system. nih.gov The benzyl group's methylene (B1212753) protons typically appear as a distinct signal. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of molecules and their interactions with their environment over time.

MD simulations have been instrumental in understanding the behavior of diazepane-based ligands in a biological context. As mentioned earlier, MD simulations confirmed the strong and stable interaction of a benzofurane derivative with the active site of the σ1 receptor. nih.gov These simulations can reveal the flexibility of the ligand and the receptor, the role of solvent molecules in the binding process, and the key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.

For this compound, MD simulations could be used to explore its conformational landscape in solution, identifying the most stable conformations of the diazepane ring. Furthermore, if a biological target is known, MD simulations of the ligand-protein complex can provide valuable information on the stability of the binding mode predicted by docking studies and can be used to calculate binding free energies. Studies on other systems, such as the interaction of benzodiazepines with cyclodextrins, have demonstrated the power of MD simulations in elucidating the thermodynamics and structural details of complex formation. nih.gov

Table of Predicted Properties for 1-benzyl-7-methyl-1,4-diazepane (B569450) (Isomer of the target compound)

PropertyValueSource
Molecular FormulaC₁₃H₂₀N₂ uni.lu
Monoisotopic Mass204.16264 Da uni.lu
XlogP (predicted)1.9 uni.lu

Table of Predicted Collision Cross Section (CCS) Values for 1-benzyl-7-methyl-1,4-diazepane

Adductm/zPredicted CCS (Ų)
[M+H]⁺205.16992146.3
[M+Na]⁺227.15186149.4
[M-H]⁻203.15536148.8
[M+NH₄]⁺222.19646160.5
[M+K]⁺243.12580149.6
Data predicted using CCSbase. uni.lu

Conformational Sampling and Dynamics in Solution and Binding Environments

The flexibility of the seven-membered diazepane ring is a key determinant of its biological activity. Computational methods such as molecular dynamics (MD) simulations and nuclear magnetic resonance (NMR) spectroscopy are crucial for exploring the conformational landscape of diazepane derivatives.

Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that these molecules can adopt a low-energy twist-boat conformation. nih.gov This conformation is stabilized by an intramolecular π-stacking interaction. nih.gov For this compound, the interplay between the benzyl and methyl substituents would influence the preferred conformation of the diazepane ring. The benzyl group, being bulky, could significantly impact the conformational equilibrium.

MD simulations can provide insights into the dynamic behavior of this compound in different environments. In a study on benzyl alcohol in a lipid membrane, MD simulations showed clear anisotropy in its rotational and translational diffusion. um.es Similar simulations for this compound could elucidate its movement and orientation both in solution and within a protein binding pocket, revealing how it adapts its shape to interact with its target.

Insights into Protein-Ligand Interactions and Stability

Understanding the specific interactions between a ligand and its protein target is fundamental for drug design. Molecular docking and MD simulations are powerful tools to predict and analyze these interactions at an atomic level.

For a series of 1,4-diazepane-based sigma receptor (σR) ligands, MD simulations were used to confirm docking results and understand the behavior of the compounds in the binding site. nih.gov These simulations revealed strong interactions between a benzofurane-diazepane derivative and the active site of the σ1 receptor. nih.gov For this compound, similar studies could identify key interactions, such as hydrogen bonds involving the diazepane nitrogens and hydrophobic interactions from the benzyl group, that contribute to binding affinity and stability.

The stability of the protein-ligand complex can be further assessed by calculating binding free energies from the simulation trajectories. This provides a quantitative measure of the ligand's affinity for the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of new compounds and for identifying the key structural features required for activity.

Development of Predictive Models for Biological Activity based on Structural Descriptors

A QSAR model was successfully developed for a series of 4-N-aryl- nih.govmdpi.comdiazepane ureas as inhibitors of the CXCR3 receptor. nih.gov This model, generated using multiple linear regression, identified several physicochemical descriptors that significantly affect the inhibitory activity. nih.gov These descriptors included those related to molecular shape (3k, ChiInf8, ChiInf0), atomic composition (AtomCompTotal), and lipophilicity (ClogP). nih.gov

For a series of compounds including this compound, a similar QSAR study could be undertaken. By synthesizing and testing a range of analogs with variations in the substituents on the diazepane ring and the benzyl group, a predictive model could be built. This model would be invaluable for guiding the synthesis of more potent derivatives.

Table 1: Potential Descriptors for QSAR Modeling of this compound Derivatives

Descriptor ClassSpecific DescriptorsPotential Influence on Activity
Topological Molecular Connectivity Indices (e.g., Chi indices)Describes the size, shape, and degree of branching of the molecule.
Electronic Dipole Moment, Partial ChargesGoverns electrostatic interactions with the target protein.
Steric Molar Refractivity, van der Waals VolumeRelates to the size and bulk of the molecule, influencing how it fits into the binding pocket.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets.

Identification of Pharmacophoric Features for Optimized Interactions

A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Identifying the pharmacophoric features of this compound would provide a blueprint for designing new molecules with improved interactions.

Based on the structure of this compound and related compounds, a hypothetical pharmacophore could include:

Aromatic feature: The benzyl group, which can engage in π-π stacking or hydrophobic interactions.

Hydrogen bond acceptors/donors: The nitrogen atoms of the diazepane ring.

Hydrophobic feature: The methyl group.

By comparing the structures and activities of a series of analogs, the key pharmacophoric features can be refined. For instance, studies on 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones as human chymase inhibitors highlight the importance of the benzyl substitution for activity. nih.gov Computational modeling can help to map these features in 3D space, providing a more accurate guide for the design of optimized ligands.

Emerging Research Frontiers and Future Perspectives for 1 Benzyl 6 Methyl 1,4 Diazepane

Integration of Artificial Intelligence and Machine Learning in Diazepane Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and development of novel therapeutic agents. These computational approaches can analyze vast datasets to identify patterns and predict the properties of molecules, thereby streamlining the identification of promising drug candidates. nih.govemanresearch.org

For the diazepane class of compounds, AI and ML algorithms can be employed to:

Predict Bioactivity: By training on existing data for related diazepane structures, ML models can predict the potential biological targets and activity of novel derivatives like 1-benzyl-6-methyl-1,4-diazepane. kantify.com This can help prioritize which compounds to synthesize and test.

Optimize Physicochemical Properties: AI can be used to design diazepane analogs with improved drug-like properties, such as solubility, stability, and bioavailability.

De Novo Design: Generative AI models can design entirely new diazepane-based molecules with desired characteristics, potentially leading to the discovery of compounds with novel mechanisms of action. emanresearch.org

Predicting Synthesis Pathways: Machine learning can assist in predicting efficient synthetic routes for complex molecules, which could be valuable for the synthesis of this compound and its analogs.

Advancements in High-Throughput Screening and Mechanistic Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. nih.gov Advances in HTS technologies, including miniaturization, automation, and the development of more sophisticated assays, are significantly accelerating the pace of research. youtube.com

For this compound, HTS can be instrumental in:

Identifying Biological Targets: Screening this compound against a wide array of receptors, enzymes, and ion channels can quickly identify its primary biological targets.

Structure-Activity Relationship (SAR) Studies: HTS of a library of analogs of this compound can provide valuable data for understanding how chemical modifications affect biological activity.

Recent developments in HTS include the use of Direct Analysis in Real Time tandem mass spectrometry (DART-MS/MS) for the rapid and high-throughput analysis of diazepam in plasma samples, demonstrating the potential for these techniques in pharmacokinetic studies. researchgate.netnih.gov Furthermore, advanced HTS platforms can now test over a million compounds per day, drastically reducing the time required for initial hit identification. youtube.com

Exploration of Novel Bioconjugation Strategies for Probe Development

Bioconjugation, the process of linking a molecule to a biomolecule, is a powerful tool for developing chemical probes to study biological processes. By attaching a fluorescent dye, a radioactive isotope, or an affinity tag to this compound, researchers can create probes to:

Visualize Target Localization: Fluorescently labeled probes can be used in microscopy studies to determine the subcellular localization of the compound's target.

Identify Binding Partners: Affinity-based probes can be used to pull down the compound's binding partners from cell lysates, aiding in target identification and validation.

Quantify Target Engagement: Probes can be designed to measure the extent to which the compound binds to its target in living cells.

While specific bioconjugation strategies for this compound have not been reported, the general principles of bioconjugation are well-established and could be readily applied to this molecule.

Potential for Further Mechanistic Characterization in Diverse Biological Systems

The ultimate goal of preclinical research is to understand the mechanism of action of a potential drug in relevant biological systems. For this compound, further mechanistic characterization will be crucial to determine its therapeutic potential. This will involve a multi-faceted approach, including:

In Vitro Studies: Investigating the compound's effects on isolated cells and proteins to elucidate its molecular mechanism of action. For example, studies on the related compound 1-benzyl-1,4-diazepane (B1296151) have shown its ability to act as an efflux pump inhibitor in Escherichia coli. nih.gov

In Vivo Studies: Evaluating the compound's efficacy and mechanism of action in animal models of disease.

Omics Approaches: Utilizing genomics, proteomics, and metabolomics to obtain a global view of the cellular changes induced by the compound.

The synthesis of various diazepine (B8756704) derivatives has been a focus of medicinal chemistry, with research into compounds like (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine as a potent 5-HT3 receptor antagonist providing a roadmap for the characterization of new diazepanes. rsc.org

Q & A

Q. What are the key considerations for synthesizing 1-Benzyl-6-methyl-1,4-diazepane?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution and cyclization. For example, analogous diazepane derivatives are synthesized using 1,3-dibromopropane and N,N′-di(p-toluenesulfonyl)-ethylenediamine under reflux conditions in acetonitrile/DMF (5:1 v/v), followed by recrystallization to obtain single crystals for structural validation . Catalysts (e.g., K₂CO₃) and controlled temperatures (60–80°C) are critical for optimizing yield (70–85%) and minimizing side products.

Q. How is the structure of this compound characterized?

X-ray crystallography is the gold standard for confirming molecular conformation and hydrogen-bonding networks. For related compounds, bond lengths (e.g., C–N: 1.47 Å) and dihedral angles (e.g., 82.88° between aromatic rings) are validated against crystallographic databases . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are used to verify purity and substituent positions.

Q. What are the primary research applications of this compound?

The compound is studied for its role as an efflux pump inhibitor (EPI) in E. coli, where it disrupts resistance-nodulation-cell division (RND) pumps to potentiate antibiotic efficacy . It also serves as a ligand in coordination chemistry for rare-earth metal complexes, enabling catalytic applications in polymerization or hydroamination .

Advanced Research Questions

Q. How does this compound inhibit efflux pumps in E. coli?

Mechanistic studies suggest it binds to the hydrophobic cleft of RND pumps (e.g., AcrB), altering conformational dynamics required for substrate extrusion. Fluorescence-based assays and radiolabeled efflux experiments (e.g., using ³H-ethidium bromide) demonstrate a 50–70% reduction in efflux activity at 10 µM concentrations. This contrasts with traditional EPIs like phenylalanine-arginine β-naphthylamide (PAβN), which target different binding sites .

Q. How can researchers resolve contradictions in solubility data for this compound?

Discrepancies in aqueous solubility (e.g., 0.5 mg/mL vs. 2.1 mg/mL) may arise from polymorphic forms or hydration states. Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) can identify stable crystalline phases. Solubility should be re-evaluated in buffered solutions (pH 4–8) using UV-Vis spectroscopy or HPLC-UV quantification .

Q. What computational approaches are used to study its interactions with biological targets?

Density functional theory (DFT) calculations optimize molecular geometry and electrostatic potential surfaces, while molecular docking (e.g., AutoDock Vina) predicts binding affinities to efflux pump components. For example, docking scores (ΔG = −8.2 kcal/mol) correlate with experimental IC₅₀ values in inhibition assays .

Q. What challenges arise in optimizing its biological activity through structure-activity relationship (SAR) studies?

Substituent bulkiness at the benzyl position (e.g., 4-fluoro vs. 4-chloro) impacts steric hindrance and membrane permeability. Parallel synthesis of analogs (e.g., 1-(3-fluoropyridin-2-yl)-1,4-diazepane) followed by logP determination (via shake-flask method) and MIC testing against resistant E. coli strains (ATCC 25922) can identify optimal substituents .

Q. How does the compound’s stability vary under different experimental conditions?

Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation via oxidation at the diazepane ring. LC-MS/MS analysis identifies major degradation products (e.g., N-oxide derivatives). For long-term storage, lyophilization in amber vials under argon (−20°C) is recommended .

Methodological Recommendations

  • Synthesis Optimization : Use Design of Experiments (DoE) to vary reaction time, solvent polarity, and catalyst loading .
  • Data Validation : Cross-validate crystallographic data with Cambridge Structural Database entries to confirm bond parameters .
  • Biological Assays : Pair EPI activity studies with cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.